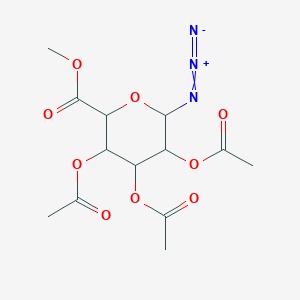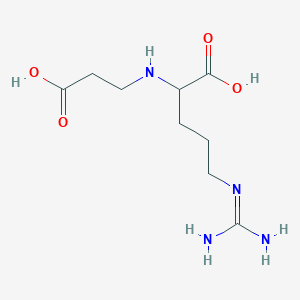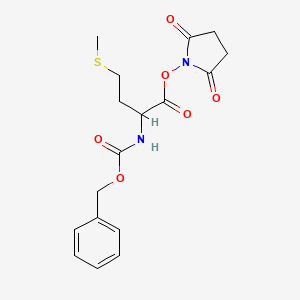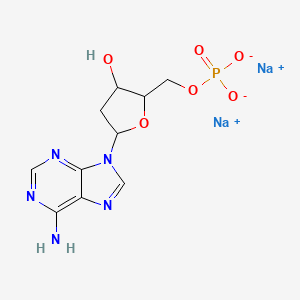
Methyl 3,4,5-tris(acetyloxy)-6-azidooxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE is a chemical compound with the molecular formula C13H19N3O9 and a molecular weight of 361.30466 g/mol . It is a derivative of glucuronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE typically involves the following steps:
Acetylation: The starting material, D-glucuronic acid, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the triacetate derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation and azidation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide: Used for the azidation step.
Acetic Anhydride: Used for acetylation.
Pyridine: Catalyst for acetylation.
Copper Catalysts: Used in click chemistry reactions.
Major Products Formed
Amines: Formed by reduction of the azide group.
Triazoles: Formed by click chemistry reactions with alkynes.
Scientific Research Applications
METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in carbohydrate chemistry.
Biology: Utilized in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo nucleophilic substitution, reduction, and click chemistry reactions. These reactions enable the compound to form a wide range of products, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSIDURONATE: Similar structure but lacks the azide group.
METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GALACTOPYRANURONOSYL AZIDE: Similar structure but derived from galacturonic acid instead of glucuronic acid.
Uniqueness
METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and the synthesis of complex glycosylated molecules .
Properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-azidooxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUZMIKGOMUGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)


![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)

![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)


![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)
![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)

